molecular formula C7H10N2O2 B13526447 3,4-Dimethoxypyridin-2-amine

3,4-Dimethoxypyridin-2-amine

Cat. No.: B13526447
M. Wt: 154.17 g/mol
InChI Key: YFBUYFWXOBCBJW-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyridin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a pyridine ring, specifically at the 3 and 4 positions, and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyridin-2-amine typically involves the following steps:

    Addition Reaction:

    Condensation Reaction: The product from the addition reaction undergoes condensation with cyanamide in the presence of a sour agent.

    Cyclization Reaction: The intermediate product is then subjected to cyclization using a Lewis acid protective agent and dry hydrogen chloride gas.

    Methoxylation Reaction: The final step involves methoxylation using methanol and sodium hydroxide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and selectivity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and pollution .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

3,4-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4,5-Dimethoxypyridin-3-amine: Another derivative with methoxy groups at different positions.

Uniqueness: 3,4-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,4-dimethoxypyridin-2-amine

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3,(H2,8,9)

InChI Key

YFBUYFWXOBCBJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)N)OC

Origin of Product

United States

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